1-(5-Aminopyrazin-2-yl)pyrrolidin-2-one
Description
1-(5-Aminopyrazin-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a 5-aminopyrazine moiety. The presence of the aminopyrazine group may influence solubility, metabolic stability, and target selectivity compared to other derivatives.
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-(5-aminopyrazin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10N4O/c9-6-4-11-7(5-10-6)12-3-1-2-8(12)13/h4-5H,1-3H2,(H2,9,10) |
InChI Key |
FIBFRSFPAIRFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=C(N=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Anti-Alzheimer’s Activity
Pyrrolidin-2-one derivatives with aromatic substituents show promise as acetylcholinesterase (AChE) inhibitors. For example:
- Compound 10b (3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) and Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one) demonstrated superior anti-Alzheimer’s activity compared to donepezil, a standard AChE inhibitor. The methoxy and trifluoromethyl groups enhance lipophilicity and blood-brain barrier penetration .
Antioxidant Activity
Pyrrolidin-2-one derivatives with thioxo-oxadiazole or triazole substituents exhibit potent antioxidant properties:
Adrenoceptor Affinity and Cardiovascular Effects
Arylpiperazine-pyrrolidin-2-one hybrids display strong α-adrenoceptor (AR) binding:
- Compound 7 (1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) showed high α1-AR affinity (pKi = 7.13), while Compound 18 (1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) exhibited α2-AR selectivity (pKi = 7.29) .
- S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one) demonstrated antiarrhythmic (ED50 = 1.0 mg/kg iv) and prolonged hypotensive effects in vivo .
Antimalarial Activity and DMPK Properties
1-(Pyridin-4-yl)pyrrolidin-2-one derivatives were evaluated as Plasmodium cytochrome P450 inhibitors:
- These compounds exhibited low to moderate microsomal stability in human and rat liver microsomes, with aqueous solubility values critical for oral bioavailability .
Implication: The 5-aminopyrazine group’s polarity may enhance solubility compared to pyridyl analogs, though metabolic stability requires empirical validation.
Chemical Reactivity
Sulfenamide and sulfonamide derivatives of pyrrolidin-2-one show divergent thiol reactivity:
- 1-(Methylsulfanyl)pyrrolidin-2-one (sulfenamide) is highly reactive with thiols, whereas 1-methanesulfonylpyrrolidin-2-one (sulfonamide) is inert. This reactivity correlates with N-S bond oxidation states .
Comparison: The 5-aminopyrazine group’s nucleophilic amino group could facilitate covalent interactions with biological targets, analogous to sulfenamides.
Data Tables
Table 1: Structural and Pharmacological Comparison of Pyrrolidin-2-one Derivatives
Table 2: Physicochemical and DMPK Properties
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